2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide
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Overview
Description
2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE is a compound that features a trifluoromethoxyphenyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the trifluoromethoxyphenyl precursor, which undergoes a series of reactions to introduce the tetrazole ring and the acetamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group and tetrazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Phenyl Compounds: These compounds share the trifluoromethyl group, which imparts unique electronic properties and enhances biological activity.
Tetrazole-Containing Compounds: Compounds with tetrazole rings are known for their stability and ability to participate in various chemical reactions.
Acetamide Derivatives: These compounds are commonly used in pharmaceuticals and agrochemicals due to their versatile reactivity.
Uniqueness
2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the tetrazole ring provides a stable scaffold for further modifications .
Properties
Molecular Formula |
C10H8F3N5O2S |
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Molecular Weight |
319.27 g/mol |
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C10H8F3N5O2S/c11-10(12,13)20-7-3-1-6(2-4-7)18-9(15-16-17-18)21-5-8(14)19/h1-4H,5H2,(H2,14,19) |
InChI Key |
PZWJXYZSYKJCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)N)OC(F)(F)F |
Origin of Product |
United States |
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